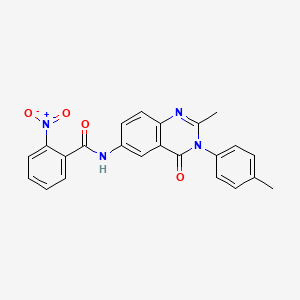

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide

Description

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

- 2-methyl group: Enhances steric bulk and may influence conformational stability.

- 6-position 2-nitrobenzamide moiety: The nitro group (strong electron-withdrawing) and benzamide backbone likely impact electronic properties and target binding.

Quinazolinones are known for diverse pharmacological activities, including kinase inhibition and anticonvulsant effects .

Properties

IUPAC Name |

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-7-10-17(11-8-14)26-15(2)24-20-12-9-16(13-19(20)23(26)29)25-22(28)18-5-3-4-6-21(18)27(30)31/h3-13H,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKOHLFNTUFEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoic acid with 2-amino-4-methylquinazolin-4(3H)-one in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding quinazolinone derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

Aminated derivatives: Formed by reduction of the nitro group.

Oxidized derivatives: Formed by oxidation of the quinazolinone core.

Substituted derivatives: Formed by electrophilic substitution on the aromatic rings.

Scientific Research Applications

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and quinazolinone core play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Quinazolinone Core

3-Methoxybenzamide Derivative

- Structure : 3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide .

- Key Difference : Methoxy (electron-donating) vs. nitro (electron-withdrawing) on the benzamide.

- Implications : Methoxy groups may improve solubility but reduce electrophilic reactivity compared to nitro.

Claturafenib (BRAF Inhibitor)

- Structure: N-{2-chloro-3-[(5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-4-fluorophenyl}-3-fluoroazetidine-1-sulfonamide .

- Key Differences : Chloro, fluoro, and sulfonamide substituents enhance kinase selectivity.

- Implications : Nitro groups in the target compound may offer distinct electronic effects for binding compared to halogens.

Core Heterocycle Modifications

Thiadiazole-Based Analog

- Structure : N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide .

- Key Difference: Thiadiazole core replaces quinazolinone, altering ring aromaticity and hydrogen-bonding capacity.

Tetrazole-Containing Quinazolinone

- Structure : N-benzyl-N-(2-ethyl-4-oxo-3-{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)thiophene-2-carboxamide .

- Key Difference : Tetrazole (bioisostere for carboxylic acid) and thiophene substituents.

- Implications : Tetrazole improves bioavailability, while thiophene may modulate electron density differently than nitro.

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Properties

Key Differentiators and Implications

- Electron-Withdrawing vs. Donating Groups : The nitro group in the target compound may enhance binding to electrophilic targets (e.g., kinases) compared to methoxy or thiophene derivatives.

- Lipophilicity: The p-tolyl group increases logP vs.

- Thermodynamic Stability: Quinazolinone cores exhibit greater conformational stability than thiazolidinones , favoring prolonged target engagement.

Biological Activity

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide is a synthetic compound belonging to the quinazolinone family. Its unique structure, characterized by a quinazolinone core with a p-tolyl substituent and a nitrobenzamide moiety, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Quinazolinone derivative |

| Substituents | 2-methyl group, p-tolyl group, nitrobenzamide moiety |

| Functional Groups | Nitro group and amide |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to modulation of enzymatic activity and influence cellular signaling pathways. The presence of the nitro group is particularly noteworthy as it often enhances biological activity through mechanisms such as:

- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, thereby inhibiting their functions.

- Receptor Interaction : It may interact with specific receptors, influencing physiological responses.

Therapeutic Potential

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

- Antimicrobial Activity : Compounds in the quinazolinone class have demonstrated antimicrobial properties against a range of pathogens.

- Anticonvulsant Effects : Certain derivatives exhibit anticonvulsant activity, suggesting potential use in treating epilepsy.

- Sedative-Hypnotic Properties : Similar structures have been noted for their sedative effects.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of quinazolinone derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized several quinazolinone derivatives and assessed their biological activities. The results indicated that modifications to the core structure significantly impacted their efficacy against various biological targets .

- Binding Affinity Studies : Research utilizing X-ray fluorescence (XRF) spectrometry revealed insights into the binding properties of quinazolinone derivatives with specific receptors. This method allows for the estimation of binding affinities and selectivities critical for drug development .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other related compounds highlights its unique potential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Oxoquinazoline | Lacks nitro group but has similar core | Anticonvulsant |

| Methaqualone | Similar p-tolyl substitution | Sedative-hypnotic |

| 2-Nitrobenzamide | Shares nitro group but different core | Antimicrobial |

Q & A

Q. What statistical approaches reconcile variability in IC₅₀ values from kinase inhibition assays?

- Methodological Answer : Apply hierarchical Bayesian modeling to pool data across labs, accounting for plate-to-plate variability. Use Grubbs’ test to identify outliers. Normalize data using internal controls (e.g., staurosporine) .

Comparative & Mechanistic Studies

Q. How does the p-tolyl substituent affect binding affinity compared to other aryl groups?

Q. What mechanistic insights explain unexpected byproducts during amide bond hydrolysis?

- Methodological Answer : Use ¹⁸O isotopic labeling and ESI-MS to track hydrolysis pathways. Acidic conditions favor nitrile formation via Beckmann rearrangement, while basic conditions yield carboxylic acids. Kinetic isotope effects (KIE) differentiate stepwise vs. concerted mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.